Hydroxyethylcysteine

Übersicht

Beschreibung

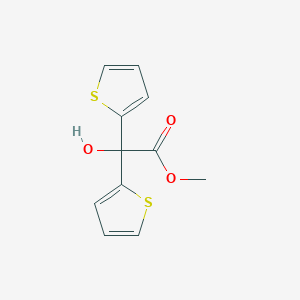

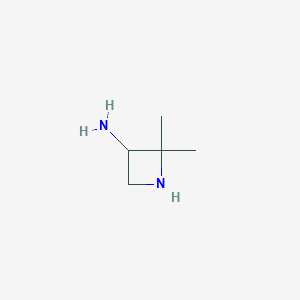

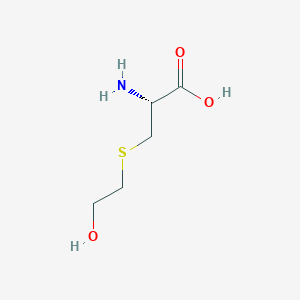

- Seine Summenformel lautet C5H11NO3S mit einer durchschnittlichen Masse von 165.211 Da .

- HEC ist nicht weit verbreitet, hat aber potenzielle Anwendungen in verschiedenen Bereichen.

Hydroxyethylcystein: (HEC) ist ein kleines Molekül, das zur Klasse der

Herstellungsmethoden

- Synthesewege : Die Synthese von HEC beinhaltet die Einführung einer Hydroxyethylgruppe an die Thiolgruppe von L-Cystein. Die spezifischen Synthesewege können variieren, aber diese Modifikation erfolgt typischerweise durch chemische Reaktionen.

- Industrielle Produktion : Informationen über großtechnische Produktionsmethoden für HEC sind begrenzt. Forschungslabore können es mit etablierten Protokollen synthetisieren.

Wissenschaftliche Forschungsanwendungen

- Chemie : HEC kann als Vorläufer für andere Verbindungen oder als Baustein in der organischen Synthese dienen.

- Biologie : Forscher könnten seine Rolle in zellulären Prozessen untersuchen oder es als Werkzeug in biochemischen Studien verwenden.

- Medizin : Obwohl nicht weit verbreitet, könnte HEC potenzielle therapeutische Anwendungen haben.

- Industrie : Seine Anwendungen in der Industrie sind aufgrund seiner relativen Unbekanntheit begrenzt.

Wirkmechanismus

- Der genaue Mechanismus, durch den HEC seine Wirkungen ausübt, ist unklar. Es interagiert wahrscheinlich mit zellulären Komponenten, möglicherweise durch Redoxreaktionen oder Proteinbindung.

- Molekularziele und beteiligte Pfade bedürfen weiterer Untersuchungen.

Wirkmechanismus

Target of Action

Hydroxyethylcysteine, also known as S-(2-Hydroxyethyl)-L-cysteine, is a small molecule that is classified as an experimental compound . The primary target of this compound is the Gag-Pro-Pol polyprotein . This polyprotein plays a crucial role in the life cycle of retroviruses .

Mode of Action

It is known to interact with its target, the gag-pro-pol polyprotein .

Biochemical Pathways

It belongs to the class of organic compounds known as l-cysteine-s-conjugates . These compounds contain L-cysteine where the thio-group is conjugated .

Result of Action

It is known to interact with the gag-pro-pol polyprotein, which plays a crucial role in the life cycle of retroviruses .

Vorbereitungsmethoden

- Synthetic Routes : The synthesis of HEC involves introducing a hydroxyethyl group to the thiol group of L-cysteine. Specific synthetic routes may vary, but this modification typically occurs through chemical reactions.

- Industrial Production : Information on large-scale industrial production methods for HEC is limited. research laboratories can synthesize it using established protocols.

Analyse Chemischer Reaktionen

- Reaktionen : HEC kann verschiedene chemische Reaktionen eingehen, darunter Oxidation, Reduktion und Substitution.

- Häufige Reagenzien und Bedingungen :

- Oxidation : Oxidationsmittel wie Wasserstoffperoxid oder Persäuren können HEC in sein entsprechendes Sulfoxid oder Sulfon umwandeln.

- Reduktion : Reduktionsmittel wie Natriumborhydrid können die Sulfoxidgruppe zurück in die Thiolform reduzieren.

- Substitution : HEC kann an nucleophilen Substitutionsreaktionen teilnehmen.

- Hauptprodukte : Die Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den beteiligten funktionellen Gruppen ab.

Vergleich Mit ähnlichen Verbindungen

- Ähnliche Verbindungen : Ähnliche Moleküle umfassen andere Cystein-Derivate wie N-Acetylcystein (NAC) und Glutathion (GSH).

- Einzigartigkeit : Die Hydroxyethyl-Modifikation von HEC unterscheidet es von diesen verwandten Verbindungen.

Eigenschaften

IUPAC Name |

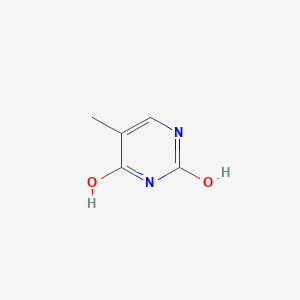

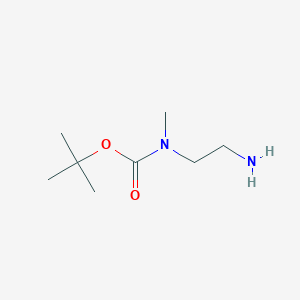

(2R)-2-amino-3-(2-hydroxyethylsulfanyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3S/c6-4(5(8)9)3-10-2-1-7/h4,7H,1-3,6H2,(H,8,9)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWFRVMDVLYIXJF-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CSCC(C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CSC[C@@H](C(=O)O)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40914076 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6367-98-2, 97170-10-0 | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006367982 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cysteine, S-(2-hydroxyethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097170100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-(2-Hydroxyethyl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40914076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How is S-(2-Hydroxyethyl)-L-Cysteine formed in the body?

A1: S-(2-Hydroxyethyl)-L-cysteine is primarily formed as a detoxification product following exposure to certain VOCs. These compounds undergo metabolic transformations, often involving conjugation with glutathione. [, , , , ] For example, ethylene oxide can be metabolized via direct conjugation with glutathione or through an intermediate epoxide, ultimately leading to the formation of HEMA. [, ]

Q2: Why is S-(2-Hydroxyethyl)-L-Cysteine considered a useful biomarker?

A2: S-(2-Hydroxyethyl)-L-Cysteine is regarded as a specific and sensitive biomarker for exposure to certain VOCs. [, , ] Its presence in urine, even at low concentrations, can indicate recent exposure to compounds like acrylonitrile and ethylene oxide. [, ] This makes it a valuable tool for biological monitoring in occupational and environmental settings.

Q3: How is S-(2-Hydroxyethyl)-L-Cysteine typically measured in urine?

A3: Various analytical methods have been developed for quantifying HEMA in urine. A common approach involves a multi-step process:

- Sample Preparation: Urine samples often undergo solid-phase extraction to isolate and concentrate the analyte. [, ]

- Separation: High-performance liquid chromatography (HPLC) is frequently employed to separate HEMA from other urinary components. [, , ]

- Detection: Tandem mass spectrometry (MS/MS) is a highly sensitive and specific detection method used for HEMA quantification. [, ] Isotope-dilution techniques, incorporating labeled internal standards, enhance accuracy and correct for potential variations in extraction recovery. []

Q4: Have reference ranges been established for S-(2-Hydroxyethyl)-L-Cysteine in the general population?

A4: Yes, research has focused on establishing reference ranges for HEMA in urine. Studies on the US population have aimed to determine baseline levels of this metabolite, which can vary depending on factors like smoking status. []

Q5: Are there differences in S-(2-Hydroxyethyl)-L-Cysteine levels between smokers and non-smokers?

A5: Studies have consistently demonstrated significantly higher levels of HEMA in the urine of smokers compared to non-smokers. [, ] This difference highlights cigarette smoke as a major source of exposure to VOCs that are metabolized to HEMA, such as acrylonitrile. []

Q6: Can S-(2-Hydroxyethyl)-L-Cysteine be used to assess exposure to multiple VOCs simultaneously?

A6: Yes, analytical methods have been developed to simultaneously measure HEMA alongside other mercapturic acid metabolites of different VOCs. [] This enables researchers to assess exposure to multiple compounds from various sources, such as acrylamide, propylene oxide, and N,N-dimethylformamide, in addition to HEMA. []

Q7: Beyond urine, have other biological matrices been investigated for S-(2-Hydroxyethyl)-L-Cysteine detection?

A7: While urine is the most common matrix for HEMA analysis, research has explored its presence in other biological samples. For instance, studies have investigated methods for determining S-(2-hydroxyethyl)cysteine (the deacetylated form of HEMA) in albumin and globin proteins from human blood. [] This suggests the potential for utilizing different matrices to assess VOC exposure and its biological impact.

Q8: Are there any known limitations or challenges associated with using S-(2-Hydroxyethyl)-L-Cysteine as a biomarker?

A8: While HEMA is a valuable biomarker, it's important to consider potential limitations:

- Multiple Sources: HEMA can be derived from various VOCs, making it challenging to pinpoint the specific source of exposure solely based on its levels. []

- Background Exposure: Determining a true baseline for HEMA can be complex due to ubiquitous low-level exposure to certain VOCs in the environment. []

Q9: Does the structure of related compounds influence their metabolism to S-(2-Hydroxyethyl)-L-Cysteine or similar metabolites?

A9: Yes, research has shown that substituents on the double bond of VOCs can influence the metabolic pathways leading to mercapturic acid formation, including HEMA. [] For instance, introducing a methyl or phenyl group to acrylonitrile significantly alters the ratio of cyano- to hydroxy-mercapturic acid metabolites produced. [] This highlights the role of structural modifications in influencing the metabolic fate and excretion profiles of these compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.